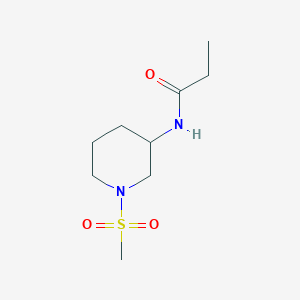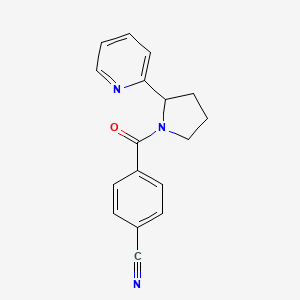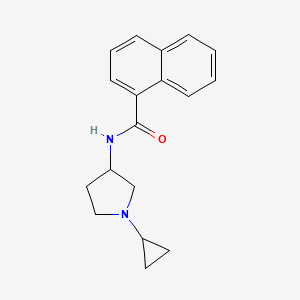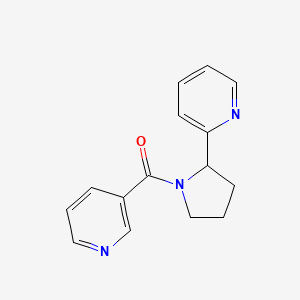
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the family of pyridine derivatives and is synthesized through a specific method.
Mecanismo De Acción
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of specific enzymes and pathways. It has been found to inhibit the activity of the proteasome, which plays a crucial role in the degradation of proteins. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone also inhibits the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to reduce the production of inflammatory cytokines, which reduces inflammation. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to reduce the expression of certain genes involved in the progression of cancer. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to inhibit the replication of certain viruses, which reduces their infectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cells and tissues, making it an effective therapeutic agent. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to have low toxicity, making it a safe candidate for therapeutic applications. However, one limitation is that Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is not very soluble in water, which can make it difficult to administer in vivo. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone research. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration route for Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Furthermore, research is needed to develop more stable derivatives of Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone that can be administered in vivo. Overall, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has shown promising therapeutic potential, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is synthesized through the reaction of 2-pyridin-2-ylpyrrolidine with pyridine-3-carboxaldehyde. This reaction is catalyzed by a base, and the resulting product is purified through a series of chromatographic techniques. The final product obtained is Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its anti-viral properties and has been found to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-5-3-8-16-11-12)18-10-4-7-14(18)13-6-1-2-9-17-13/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAACNHTYOYYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

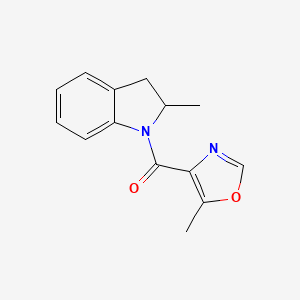
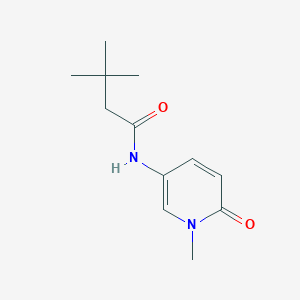
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
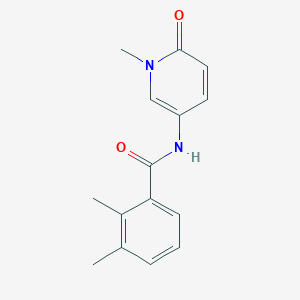
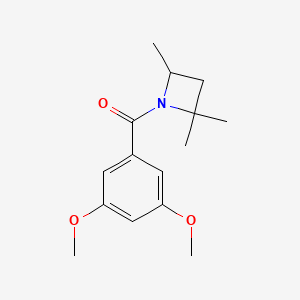
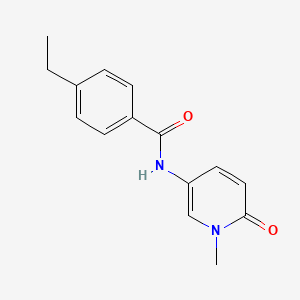
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
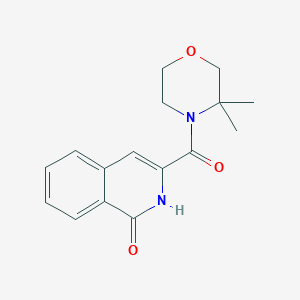
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
